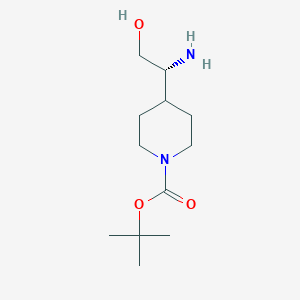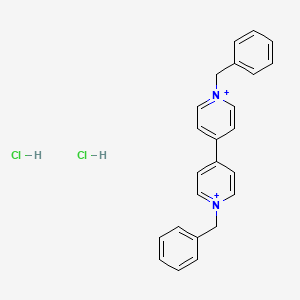
2-(Aminooxy)-2-methylpropane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminooxy)-2-methylpropane-1-thiol is an organic compound that features both an aminooxy group and a thiol group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both aminooxy and thiol groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropane-1-thiol can be achieved through several methods. One common approach involves the reaction of isobutene with chlorine and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to yield 2-amino-2-methyl-1-propanol
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminooxy)-2-methylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aminooxy group can participate in reduction reactions, forming hydroxylamines.
Substitution: Both the aminooxy and thiol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Aminooxy)-2-methylpropane-1-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1-thiol involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Aminooxyacetic acid: Shares the aminooxy group but lacks the thiol group.
2-Amino-2-methyl-1-propanol: Similar backbone but lacks the aminooxy and thiol groups.
Uniqueness
2-(Aminooxy)-2-methylpropane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.
Propiedades
Fórmula molecular |
C4H11NOS |
|---|---|
Peso molecular |
121.20 g/mol |
Nombre IUPAC |
O-(2-methyl-1-sulfanylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3-7)6-5/h7H,3,5H2,1-2H3 |
Clave InChI |
IKASSUUSDIDQBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)

![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
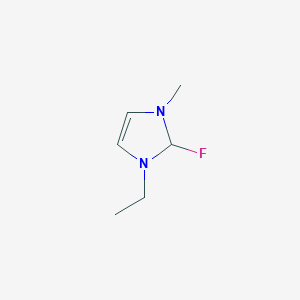

![(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12826170.png)
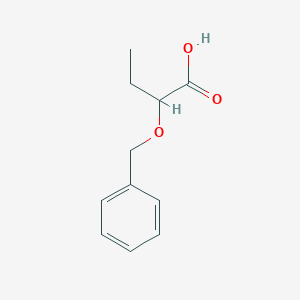
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
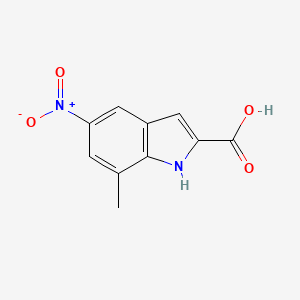
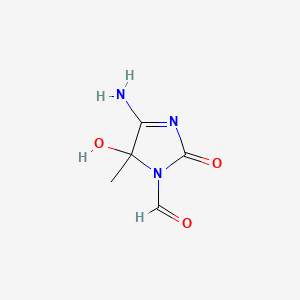
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
